For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (±)-Mandelic-2,3,4,5,6-d5 Acid
This technical guide provides a comprehensive overview of (±)-Mandelic-2,3,4,5,6-d5 acid, a deuterated analog of mandelic acid. It details the compound's properties, applications in research and development, relevant metabolic pathways, and experimental protocols. This document is intended to serve as a core resource for professionals utilizing stable isotope-labeled compounds in analytical and metabolic studies.
Core Properties and Identification
(±)-Mandelic-2,3,4,5,6-d5 acid is a white crystalline solid.[1][2][3] It is the isotopically labeled form of mandelic acid, where the five hydrogen atoms on the phenyl group have been replaced with deuterium.[4] This substitution results in a higher molecular weight compared to the unlabeled compound, a critical feature for its use in mass spectrometry-based applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid[3][4] |
| Synonyms | (±)-Mandelic acid-d5, 2-Hydroxy-2-(phenyl-d5)acetic Acid, α-Hydroxy-benzene-d5-acetic Acid[1][5] |
| CAS Number | 70838-71-0[1][4][5] |
| Unlabeled CAS | 90-64-2[4] |
| Molecular Formula | C₈H₃D₅O₃[1][5] |
| InChI | InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1D,2D,3D,4D,5D[4] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Weight | 157.18 g/mol [1][5] |
| Monoisotopic Mass | 157.0787 u[4][6] |
| Appearance | White to Off-White Solid[1][3] |
| Melting Point | 120-121 °C[3] |
| Isotopic Purity | ≥ 98 atom % D[4] |
| Chemical Purity | ≥ 98%[4] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol, and Water[3] |
| Storage Conditions | 2-8°C, Refrigerator[1][3] |
Applications in Research and Drug Development
The primary utility of (±)-Mandelic-2,3,4,5,6-d5 acid stems from its nature as a stable isotope-labeled compound. Deuteration has a minimal impact on the compound's chemical properties but provides a distinct mass signature.
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Internal Standard: Its most common application is as an internal standard for the quantification of unlabeled mandelic acid or related metabolites in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The deuterated standard is added at a known concentration to samples, allowing for precise quantification by correcting for variations during sample preparation and analysis.
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Metabolic Tracer: Stable isotopes are incorporated into drug molecules to serve as tracers for quantitative analysis during the drug development process.[7][8] (±)-Mandelic-2,3,4,5,6-d5 acid can be used in metabolic studies to trace the fate of mandelic acid in vivo and in vitro, helping to elucidate pharmacokinetic and metabolic profiles.[7][8]
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Biomarker Analysis: Mandelic acid is a known biomarker for short-term exposure to styrene.[1][3] The deuterated form is an essential tool for accurately quantifying mandelic acid levels in urine for occupational health monitoring.[1][3]
Caption: Workflow for using (±)-Mandelic-d5 acid as an internal standard.
Synthesis and Metabolic Pathways
Hypothetical Synthesis Route
Caption: Plausible synthetic pathway for (±)-Mandelic-d5 acid.
Bacterial Metabolic Pathway
In nature, mandelic acid is a metabolite that can be degraded by certain bacteria, such as Pseudomonas putida.[11] This degradation pathway involves a series of enzymatic reactions that convert mandelic acid into central metabolites.[11] The pathway is a subject of research for applications in biocatalysis and the synthesis of chiral compounds.[11]
Caption: Mandelic acid degradation pathway in Pseudomonas putida.[11]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of mandelic acid via the hydrolysis of dichloroacetophenone. This method is documented for the non-deuterated compound and serves as a foundational procedure that would be adapted for a deuterated precursor (e.g., 2,2-dichloroacetophenone-d5).
Objective: To synthesize (±)-Mandelic Acid by hydrolysis.
Materials:
-
Dichloroacetophenone
-
Sodium Hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
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Reaction flask (2 L, three-necked) equipped with a mechanical stirrer
-
Water bath or heating mantle
-
Standard laboratory glassware for extraction and filtration
Methodology: [9]
-
Preparation of Alkaline Solution: In a 2-liter three-necked round-bottomed flask, prepare a solution by dissolving sodium hydroxide in water.
-
Addition of Precursor: While vigorously stirring the NaOH solution, slowly add dichloroacetophenone. The addition should take approximately 2 hours.
-
Reaction Conditions: Maintain the reaction temperature at 60-65°C using a water or steam bath.
-
Reaction Completion: After the addition is complete, continue stirring for an additional 1 to 1.5 hours at the same temperature to ensure the reaction goes to completion.
-
Acidification: Cool the reaction mixture. Carefully add concentrated hydrochloric acid to the solution until it is acidic. This step protonates the mandelate salt to form mandelic acid, causing it to precipitate.
-
Isolation of Crude Product: The solution can be cooled further in a refrigerator or ice bath to maximize crystallization. Collect the crude mandelic acid precipitate by vacuum filtration. Additional product may be recovered by extracting the filtrate with a suitable organic solvent like ether.[9]
-
Purification: The crude mandelic acid can be purified by recrystallization. A common method involves dissolving the crude product in hot benzene, potentially with the addition of a small amount of ethanol (B145695) to aid dissolution, followed by filtration and cooling to induce crystallization of the pure compound.[9]
Note: This protocol is for the non-deuterated analog. For the synthesis of (±)-Mandelic-2,3,4,5,6-d5 acid, one would start with 2,2-dichloroacetophenone-d5. All handling of reagents and waste disposal should follow appropriate laboratory safety procedures.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Mandelic acid - Wikipedia [en.wikipedia.org]
- 3. MANDELIC-2,3,4,5,6-D5 ACID | 70838-71-0 [amp.chemicalbook.com]
- 4. (±)-Mandelic-2,3,4,5,6-d5 Acid | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. (±)-Mandelic-2,3,4,5,6-d5 Acid | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 11. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
